molecular formula C16H16N2O6 B13817493 Diethyl 1,1'-dioxide-2,2'-bipyridine-4,4'-dicarboxylate

Diethyl 1,1'-dioxide-2,2'-bipyridine-4,4'-dicarboxylate

Cat. No.: B13817493
M. Wt: 332.31 g/mol
InChI Key: ZZGSRTCATBBRKZ-UHFFFAOYSA-N
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Description

Diethyl 1,1’-dioxide-2,2’-bipyridine-4,4’-dicarboxylate is a chemical compound with the molecular formula C16H16N2O6. It is a derivative of bipyridine, a heterocyclic compound that consists of two pyridine rings. This compound is known for its applications in various fields, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1,1’-dioxide-2,2’-bipyridine-4,4’-dicarboxylate typically involves the esterification of 2,2’-bipyridine-4,4’-dicarboxylic acid. The reaction is carried out using ethanol and a suitable catalyst under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,1’-dioxide-2,2’-bipyridine-4,4’-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can regenerate the parent bipyridine .

Scientific Research Applications

Diethyl 1,1’-dioxide-2,2’-bipyridine-4,4’-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 1,1’-dioxide-2,2’-bipyridine-4,4’-dicarboxylate involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, leading to its observed effects. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate: Similar in structure but with methyl ester groups instead of ethyl.

    2,2’-Bipyridine-4,4’-dicarboxylic acid: The parent acid form of the compound

Uniqueness

Diethyl 1,1’-dioxide-2,2’-bipyridine-4,4’-dicarboxylate is unique due to its specific ester groups and N-oxide functionalities, which impart distinct chemical and physical properties. These features make it particularly useful in forming stable metal complexes and in various catalytic applications .

Properties

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

IUPAC Name

ethyl 2-(4-ethoxycarbonyl-1-oxopyridin-1-ium-2-ylidene)-1-oxidopyridine-4-carboxylate

InChI

InChI=1S/C16H16N2O6/c1-3-23-15(19)11-5-7-17(21)13(9-11)14-10-12(6-8-18(14)22)16(20)24-4-2/h5-10H,3-4H2,1-2H3

InChI Key

ZZGSRTCATBBRKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C=C(C=C[N+]2=O)C(=O)OCC)N(C=C1)[O-]

Origin of Product

United States

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